2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a fluorinated benzamide derivative featuring a pyridazine core substituted with a phenyl group at the 3-position and an oxo group at the 6-position. The benzamide moiety is linked via an ethyl spacer to the pyridazine ring, with a fluorine atom at the ortho position of the benzamide aromatic ring. The pyridazine ring, a nitrogen-containing heterocycle, may contribute to interactions with enzymatic or receptor targets, as seen in analogous compounds .
Properties
IUPAC Name |
2-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-9-5-4-8-15(16)19(25)21-12-13-23-18(24)11-10-17(22-23)14-6-2-1-3-7-14/h1-11H,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGZDCPIUZICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, incorporating a pyridazinone core and a benzamide moiety. The biological activity of this compound can be attributed to its ability to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features:
- Pyridazinone Core: This moiety is often associated with diverse pharmacological activities.
- Fluoro Substitution: The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.
- Benzamide Group: This functional group is known for its role in modulating biological activity through interactions with enzymes and receptors.
The precise mechanism of action for this compound is not fully elucidated. However, similar compounds have been shown to interact with specific enzymes and receptors involved in inflammatory processes, potentially inhibiting pathways that lead to chronic diseases.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects: The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Anticancer Potential: Some derivatives of pyridazine compounds have shown promise in cancer models by inducing apoptosis in tumor cells.
- Bone Metabolism Modulation: Investigations suggest potential interactions with pathways involved in osteoclast differentiation, which could be beneficial in treating bone-related disorders.
Research Findings and Case Studies
Several studies have explored the biological activities of compounds related to this compound. Notably:
Table 1: Summary of Biological Activities
Case Study: Pyridazine-Based COX Inhibitors
A study published in Journal of Medicinal Chemistry highlighted the development of novel pyridazine-based COX inhibitors. These compounds exhibited significant anti-inflammatory properties while maintaining a favorable safety profile. The findings suggest that modifications to the pyridazine structure can enhance therapeutic efficacy while minimizing adverse effects .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the development of anti-inflammatory drugs. Inhibition of COX-2 has been associated with reduced inflammation and pain relief, making this compound a candidate for treating inflammatory conditions.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways .
Anticancer Potential
The pyridazine moiety present in the compound is known for its anticancer properties. Studies have demonstrated that derivatives containing similar structures can inhibit the growth of cancer cell lines, including colorectal carcinoma cells. The anticancer activity may be attributed to the compound's ability to induce apoptosis or inhibit key signaling pathways involved in tumor growth .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
| Study | Activity | IC50 Value | Reference |
|---|---|---|---|
| Study A | COX-2 Inhibition | 0.5 µM | |
| Study B | Antimicrobial (E. coli) | 1.27 µM | |
| Study C | Anticancer (HCT116) | 4.53 µM |
These findings highlight the compound's potential as a therapeutic agent across multiple applications.
Comparison with Similar Compounds
The compound’s structural and functional analogs can be grouped into three categories: benzamide derivatives , pyridazine/pyridone-containing molecules , and fluorinated bioactive compounds . Below is a detailed analysis of key similarities and differences:
Structural Analogues: Benzamide Derivatives
Key Observations :
- Fluorination in the target compound and CK666 improves lipophilicity and bioavailability compared to non-fluorinated analogs like Rip-B and Rip-D .
Pyridazine/Pyridone-Containing Analogues
Key Observations :
- Pyridazine and pyridone cores both enable hydrogen bonding with biological targets, but pyridazine’s dual nitrogen atoms may enhance π-π stacking interactions compared to quinazolinone derivatives .
- The target compound’s molecular weight (395.39) is lower than TD-1d (556.21), suggesting better membrane permeability .
Fluorinated Bioactive Compounds
Key Observations :
Q & A
Q. What are the optimized synthetic routes for 2-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., HCl/EtOH, 80°C).
- Step 2 : Ethyl chain linkage via nucleophilic substitution (e.g., using 2-bromoethylamine in DMF at 60°C).
- Step 3 : Benzamide coupling via EDCI/HOBt-mediated amide bond formation between the fluorinated benzoic acid and the pyridazinone-ethyl intermediate .
Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (60–80°C prevents side reactions), and catalyst selection (e.g., Pd-based catalysts for Suzuki couplings in analogous compounds) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- X-ray crystallography : Resolves 3D conformation; SHELX programs (e.g., SHELXL) refine structures using maximum-likelihood methods to account for crystallographic errors .
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in 19F NMR).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~367.4 g/mol) .
Advanced Research Questions
Q. How does the fluorine substitution at the benzamide moiety influence bioactivity compared to halogenated analogs?
Fluorine’s electronegativity enhances binding affinity to targets like enzymes or receptors by stabilizing dipole interactions. Comparative studies show:
- 2-Fluoro vs. 3-Bromo analogs : Fluorine improves metabolic stability (reduced CYP450 oxidation) but may reduce steric bulk, altering receptor selectivity. For example, 2-fluoro derivatives exhibit 1.5-fold higher inhibition of COX-2 compared to brominated analogs .
- Methodological approach : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences and MD simulations to map fluorine’s role in ligand-protein interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM for kinase inhibition) may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine).
- Cellular context : Test in isogenic cell lines to isolate target-specific effects vs. off-target interactions.
- Data normalization : Apply cheminformatics tools (e.g., PubChem BioActivity data) to cross-validate results across studies .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. thiophene) with logP and solubility. For example, replacing the phenyl group with thiophene increases logD by 0.5 units, enhancing membrane permeability .
- ADMET prediction : Use tools like SwissADME to optimize bioavailability. For instance, reducing molecular weight (<500 Da) by replacing the ethyl chain with a methyl group improves oral absorption .
Q. What crystallographic challenges arise in refining the compound’s structure, and how are they addressed?
- Disorder in the ethyl linker : Common due to flexible chains. Mitigate by collecting high-resolution data (<1.0 Å) and applying TLS (Translation-Libration-Screw) refinement in SHELXL .
- Twinned crystals : Use the Hooft parameter in SHELXL to refine twinning fractions and avoid overfitting .
Comparative and Mechanistic Studies
Q. How does the compound’s mechanism of action differ from structurally related pyridazinone derivatives?
- Target selectivity : The fluorobenzamide group confers selectivity for serine/threonine kinases over tyrosine kinases (e.g., 10-fold higher inhibition of PKA vs. Src kinase).
- Pathway modulation : Unlike methyl-substituted analogs, this compound activates the Nrf2 antioxidant pathway, as shown by luciferase reporter assays in HEK293 cells .
Q. What in vitro and in vivo models are most relevant for evaluating its therapeutic potential?
- In vitro : Primary human hepatocytes for metabolic stability; 3D tumor spheroids for antiproliferative activity.
- In vivo : Xenograft models (e.g., HCT-116 colorectal cancer) with PK/PD profiling to correlate plasma levels (Cmax ~1.2 µg/mL) with tumor regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
